3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate
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Overview
Description
3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate typically involves the reaction of 3-methylpiperidine with 2-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate.
N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxalate salt. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-methyl-1-(piperidin-2-ylmethyl)piperidine;oxalic acid |
InChI |
InChI=1S/C12H24N2.C2H2O4/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12;3-1(4)2(5)6/h11-13H,2-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WJIORTVYSOHXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2CCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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